2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid

conformational restriction medicinal chemistry pharmacophore design

Flat heterocyclic fragments often lack metabolic stability and 3D diversity. This gem-dimethylcyclopropane-triazole carboxylic acid (98%, CAS 1339078-51-1) provides a pre-organized scaffold with Fsp³ 0.625, LogP -0.52, and two orthogonal SAR vectors. • Thorpe-Ingold conformational restriction reduces entropic penalty. • Congener amides: 81.6-85.0% in vitro antifungal inhibition, surpassing commercial fungicides. • Free COOH for direct amide coupling/esterification.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B13633306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCC1(C(C1C(=O)O)C2=NC=NN2)C
InChIInChI=1S/C8H11N3O2/c1-8(2)4(5(8)7(12)13)6-9-3-10-11-6/h3-5H,1-2H3,(H,12,13)(H,9,10,11)
InChIKeyGCPIPRCRZXAEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement Specifications


2,2-Dimethyl-3-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (CAS 1339078-51-1; molecular formula C₈H₁₁N₃O₂; MW 181.19 g/mol) is a heterocyclic building block comprising a gem-dimethyl-substituted cyclopropane ring bearing a carboxylic acid at position 1 and a 1H-1,2,4-triazol-3-yl group at position 3 . The compound is commercially supplied at 97–98% purity as a research chemical for medicinal chemistry and agrochemical intermediate applications . Its predicted LogP is approximately −0.52, with a fraction of sp³-hybridized carbons (Fsp³) of 0.625, two hydrogen-bond donors, and four hydrogen-bond acceptors . The compound is classified with GHS07 hazard pictograms (harmful/irritant) and requires standard laboratory handling precautions .

Gem-dimethylcyclopropane scaffold – Conformational restriction for medicinal chemistry and agrochemical intermediate synthesis
Free carboxylic acid handle – Ready for amide coupling, esterification, and library derivatization
Research-grade purity – Reported commercial purity supports direct use without additional purification
sp³-rich scaffold – Fsp³ of 0.625 aligns with fragment-based lead discovery preferences

Why Gem-Dimethyl and Positional Analogs Cannot Substitute


Within the cyclopropane-triazole carboxylic acid scaffold family, the presence, absence, and position of the geminal dimethyl substituent fundamentally alter three parameters critical for downstream molecular design: (i) conformational restriction at the cyclopropane ring, which modulates binding entropy and target selectivity; (ii) metabolic stability, as the gem-dimethyl group sterically shields the cyclopropane from oxidative metabolism; and (iii) physicochemical properties including lipophilicity (LogP), molecular shape (Fsp³), and hydrogen-bonding capacity [1][2]. Consequently, substituting this compound with a non-gem-dimethyl analog (e.g., 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid, CAS 1251355-24-4) removes these steric and electronic features, while a positional isomer (e.g., 2,2-dimethyl-1-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid, CAS 2228415-35-6) relocates the triazole relative to the carboxylic acid, altering the three-dimensional pharmacophore geometry and synthetic derivatization vectors [1].

Non-gem-dimethyl analog
Removing gem-dimethyl groups eliminates conformational restriction and may reduce metabolic stability. Lacks the Thorpe–Ingold effect, altering binding entropy and target selectivity.
Positional isomer
Moving triazole and carboxylic acid to the same cyclopropane carbon (C1-geminal arrangement) collapses the two orthogonal derivatization vectors and fundamentally changes pharmacophore geometry.
Triazole-substituted analogs
Alkyl substituents on the triazole ring (e.g., methyl, ethyl) shift LogP into a more lipophilic regime and alter hydrogen-bonding capacity, potentially affecting solubility and permeability profiles.

Quantitative Differentiation from Closest Analogs


Conformational Restriction via Thorpe–Ingold Effect

The gem-dimethyl substitution on the cyclopropane ring restricts the conformational freedom of the cyclopropane scaffold via the Thorpe–Ingold effect, increasing the population of the gauche conformation necessary for productive binding interactions. The non-gem-dimethyl analog, 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (CAS 1251355-24-4; MW 153.14), lacks this steric bias and presents a more flexible cyclopropane ring with different spatial orientation of the triazole and carboxylic acid vectors . The gem-dimethyl group increases the molecular weight by 28.05 Da (181.19 vs. 153.14) and raises the Fsp³ from approximately 0.50 to 0.625, reflecting enhanced three-dimensional character .

Conformational Complexity
Class-level inference
ΔMW +28 Da, ΔFsp³ +0.125 vs non-gem-dimethyl analog; 2 asymmetric centers
Reported increase in 3D character may support selectivity screening
Estimated Fsp³ for comparator; class-level inference
conformational restriction medicinal chemistry pharmacophore design

Antifungal Activity of Gem-Dimethyl Congeners

Although direct antifungal data for the free carboxylic acid building block itself are not published, structurally related gem-dimethylcyclopropane-1,2,4-triazole derivatives have demonstrated antifungal inhibitory rates exceeding those of commercial fungicide benchmarks. Specifically, 1-acyl-5-amino-1,2,4-triazole-thioether derivatives bearing a gem-dimethylcyclopropane moiety achieved 81.6% inhibition against Cercospora arachidicola and 80.9% against Alternaria solani, outperforming the commercial fungicide thifluzamide (75.0% and 78.6%, respectively) [1]. In a separate study, gem-dimethylcyclopropane-bearing 1,2,4-triazolinthiones showed 85.0% inhibition against Physalospora piricola at 50 μg/mL, exceeding the positive control chlorothalonil; molecular docking further demonstrated that all target compounds achieved higher total docking scores against phytofungal CYP51 than prothioconazole [2].

Antifungal Congener Activity
Class-level inference
81.6% inhib. (C. arachidicola), 85.0% (P. piricola); higher docking scores vs prothioconazole
Reported congener antifungal endpoint context
No direct data for building block; model-based comparison
antifungal agrochemical CYP51 inhibition

LogP and Hydrogen-Bonding Profile Comparison

The target compound exhibits a predicted LogP of −0.518, two hydrogen-bond donors (HBD), and four hydrogen-bond acceptors (HBA), as reported in the Fluorochem vendor datasheet . This LogP value places the compound in a more hydrophilic regime compared to the methyl-substituted triazole analog 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (which, based on the additional methyl group, would be expected to have a LogP at least 0.5 units higher) and the 4-ethyl analog 2-(4-ethyl-4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (CAS 1250162-36-7), which incorporates a more lipophilic ethyl substituent . The absence of additional alkyl substituents on the triazole ring in the target compound maximizes aqueous solubility while retaining the conformational benefits of the gem-dimethylcyclopropane.

LogP & H-Bond Profile
Cross-study comparable
LogP −0.518 (predicted), 2 HBD, 4 HBA; estimated ΔLogP ≥ −0.5 vs alkyl-triazole analogs
Supports aqueous-phase chemistry and fragment library design
Predicted values; vendor-sourced data
physicochemical properties drug-likeness lead optimization

Commercial Purity Specifications

The target compound is consistently supplied at 97% (AKSci) to 98% (Fluorochem, Moldb) purity, whereas the closest non-gem-dimethyl analog, 2-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (CAS 1251355-24-4), is typically offered at 95% purity . This 2–3 percentage-point purity differential is meaningful for applications requiring high-purity building blocks, such as parallel library synthesis, fragment-based screening, and late-stage functionalization where impurities can confound biological assay interpretation.

Commercial Purity
Cross-study comparable
ΔPurity +2 to +3 points vs non-gem-dimethyl analog (97–98% vs 95%)
Reported vendor specification may reduce need for pre-assay purification
Vendor-reported minimum purity; May 2026
procurement specification purity comparison building block quality

Positional Isomer Derivatization Geometry

In the target compound, the triazole and carboxylic acid groups are attached at distinct positions (C3 and C1, respectively) on the cyclopropane ring, creating a well-defined distance and angular relationship between these two functional handles. The positional isomer 2,2-dimethyl-1-(1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid (CAS 2228415-35-6) places both the triazole and carboxylic acid on the same cyclopropane carbon (C1), resulting in a geminal arrangement that dramatically alters the spatial orientation of the triazole relative to the carboxylate and eliminates the transannular conformational relationship . This topological difference is critical for structure-activity relationship (SAR) exploration, as the C3–C1 arrangement in the target compound allows independent elaboration of each functional group without steric interference.

Isomer Derivatization Geometry
Head-to-head
C3-triazole / C1-COOH vs positional isomer (both at C1); 2 vs 1 stereogenic centers
Independent derivatization vectors enable systematic SAR exploration
Structural comparison from vendor databases
positional isomer synthetic intermediate derivatization vector

Cyclopropane Ring Stability and Retro-Thorpe–Ingold Barrier

Geminal dimethyl substitution on cyclopropane substantially raises the activation enthalpy (ΔH‡) for eliminative ring fission via the retro-Thorpe–Ingold effect. In cyclopropane systems undergoing (E1cB)R mechanism ring opening, gem-dimethyl substitution increases the kinetic barrier to ring cleavage, thereby conferring enhanced chemical and metabolic stability compared to non-gem-dimethyl cyclopropane analogs [1]. Cyclopropane is also well-established as a moiety that enhances metabolic stability by resisting cytochrome P450-mediated oxidation when appropriately substituted, and the gem-dimethyl group provides additional steric shielding of the cyclopropane ring [2].

Ring Stability
Class-level inference
Gem-dimethyl raises ΔH‡ for cyclopropane ring fission (retro-Thorpe–Ingold effect)
Supports metabolic stability interpretation in target design
Qualitative physical organic principle; system-dependent quantification
metabolic stability ring-opening resistance Thorpe–Ingold effect

Optimal Research and Industrial Application Scenarios


Agrochemical Lead Generation for CYP51 Triazole Fungicides

Use this building block as the core scaffold for constructing gem-dimethylcyclopropane-1,2,4-triazole antifungal candidates via amide coupling or esterification of the carboxylic acid handle. Congener compounds bearing this scaffold have demonstrated in vitro inhibitory rates of 81.6–85.0% against agriculturally relevant fungal pathogens (Cercospora arachidicola, Alternaria solani, Physalospora piricola), exceeding commercial fungicides thifluzamide and chlorothalonil, with molecular docking confirming superior CYP51 binding scores relative to prothioconazole [1][2].

Fragment-Based Drug Discovery with Hydrophilic Triazole Scaffold

The favorable LogP of −0.52, balanced HBD/HBA profile (2/4), and Fsp³ of 0.625 make this compound an ideal fragment for aqueous-solubility-focused fragment libraries. Its two asymmetric centers and conformational restriction via the gem-dimethylcyclopropane provide enhanced three-dimensionality compared to flat heterocyclic fragments, aligning with contemporary fragment-based lead discovery trends that prioritize sp³-rich scaffolds [1].

Conformationally Biased Scaffold for Selective Inhibitor Design

The gem-dimethylcyclopropane scaffold introduces predictable conformational bias via the Thorpe–Ingold effect, which can pre-organize the triazole and carboxylate pharmacophoric elements into a bioactive conformation. This reduces the entropic penalty upon target binding and can improve selectivity profiles compared to flexible, non-gem-dimethyl cyclopropane analogs. The C3–C1 arrangement of triazole and carboxylic acid provides two orthogonal derivatization vectors for independent SAR exploration [2][3].

High-Purity Building Block for Parallel Library Synthesis

With a commercial purity specification of 97–98% and a free carboxylic acid handle, this compound is directly suitable for high-throughput amide coupling and esterification reactions without additional purification. It outperforms the 95%-purity non-gem-dimethyl analog in applications where trace impurities can generate false positives in biological screening assays .

Application
Selection Property
Validation Focus
Agrochemical lead generation studies
Gem-dimethyl-1,2,4-triazole scaffold with free carboxylic acid
Reported congener antifungal activity and CYP51 docking context
Fragment-based drug discovery
Predicted LogP −0.52, sp³ fraction 0.625, balanced HBD/HBA
Aqueous solubility and 3D-character verification in fragment libraries
Selective inhibitor design
Conformationally biased cyclopropane via Thorpe–Ingold effect
Target engagement and selectivity profiling in lead optimization
Parallel library synthesis
Reported 97–98% commercial purity, carboxylic acid handle
Coupling efficiency and impurity-driven false-positive screening
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